molecular formula C7H7Br2N B084101 3,5-Dibromo-4-methylaniline CAS No. 13194-73-5

3,5-Dibromo-4-methylaniline

Cat. No. B084101
M. Wt: 264.94 g/mol
InChI Key: AQZDIKCNODUMNY-UHFFFAOYSA-N
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Patent
US06809199B2

Procedure details

To a solution of 3,5-dibromo-4-methylaniline (4.17 g, 15.74 mmol) in CH2I2 (10 mL) was added tert-butylnitrite (3.0 mL, 23.61 mmol) slowly at 0° C. while stirring vigorously. The ice bath was removed and the reaction mixture was stirred at rt while the reaction was very exothermic, then placed it in a 80° C. oil bath and heated for 20 min. CH2I2 was distilled off under high vacuum, and the remaining residue was purified by flash chromatography eluting with 100% hexane to gave the title compound.
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Br:10])[C:8]=1[CH3:9])N.C(ON=O)(C)(C)C.C(I)[I:19]>>[Br:1][C:2]1[CH:3]=[C:4]([I:19])[CH:6]=[C:7]([Br:10])[C:8]=1[CH3:9]

Inputs

Step One
Name
Quantity
4.17 g
Type
reactant
Smiles
BrC=1C=C(N)C=C(C1C)Br
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(I)I

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at rt while the reaction
CUSTOM
Type
CUSTOM
Details
in a 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated for 20 min
Duration
20 min
DISTILLATION
Type
DISTILLATION
Details
CH2I2 was distilled off under high vacuum
CUSTOM
Type
CUSTOM
Details
the remaining residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 100% hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)I)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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